molecular formula C22H34N4O2 B5905050 1-Cyclohexyl-3-[[3-[(cyclohexylcarbamoylamino)methyl]phenyl]methyl]urea

1-Cyclohexyl-3-[[3-[(cyclohexylcarbamoylamino)methyl]phenyl]methyl]urea

Cat. No.: B5905050
M. Wt: 386.5 g/mol
InChI Key: ZNICWJITUQDRSK-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-[[3-[(cyclohexylcarbamoylamino)methyl]phenyl]methyl]urea is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group and a phenyl group connected through a urea linkage.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use or application. Without specific information or context, it’s difficult to speculate on the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Urea derivatives can vary widely in their toxicity and safety profiles. It’s important to refer to Material Safety Data Sheets (MSDS) or other safety documentation for specific information .

Future Directions

The future directions for research into a compound depend on its potential applications. Urea derivatives are a broad class of compounds with many potential uses, so there are many possible directions for future research .

Preparation Methods

The synthesis of 1-Cyclohexyl-3-[[3-[(cyclohexylcarbamoylamino)methyl]phenyl]methyl]urea can be achieved through several synthetic routes. One common method involves the reaction of cyclohexyl isocyanate with 3-[(cyclohexylcarbamoylamino)methyl]benzylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Cyclohexyl-3-[[3-[(cyclohexylcarbamoylamino)methyl]phenyl]methyl]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents. Common conditions for these reactions include the use of solvents like acetonitrile and catalysts such as palladium.

Scientific Research Applications

1-Cyclohexyl-3-[[3-[(cyclohexylcarbamoylamino)methyl]phenyl]methyl]urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Comparison with Similar Compounds

1-Cyclohexyl-3-[[3-[(cyclohexylcarbamoylamino)methyl]phenyl]methyl]urea can be compared with similar compounds such as:

Properties

IUPAC Name

1-cyclohexyl-3-[[3-[(cyclohexylcarbamoylamino)methyl]phenyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O2/c27-21(25-19-10-3-1-4-11-19)23-15-17-8-7-9-18(14-17)16-24-22(28)26-20-12-5-2-6-13-20/h7-9,14,19-20H,1-6,10-13,15-16H2,(H2,23,25,27)(H2,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNICWJITUQDRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2=CC(=CC=C2)CNC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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